

Spectroscopic Profile of 2'-Iodoacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Iodoacetophenone

Cat. No.: B1295891

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2'-Iodoacetophenone**, a significant halogenated aromatic ketone intermediate.

This document summarizes quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a consolidated view of the key spectroscopic data for **2'-Iodoacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.96 (predicted)	m	Aromatic CH	
7.48 (predicted)	m	Aromatic CH	
7.43 (predicted)	m	Aromatic CH	
7.14 (predicted)	m	Aromatic CH	
2.63 (predicted)	s	-COCH ₃	

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
197.0 (predicted)	C=O
136.7 (predicted)	Aromatic C-I
133.1 (predicted)	Aromatic CH
128.8 (predicted)	Aromatic CH
128.6 (predicted)	Aromatic CH
26.6 (predicted)	-COCH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715	Strong	C=O (carbonyl) stretch
~3000-2850	Medium	C-H (aliphatic) stretch
~3100-3000	Medium	C-H (aromatic) stretch
~1600-1400	Medium-Weak	C=C (aromatic) stretch

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
246	Major	[M] ⁺ (Molecular ion)
231	Major	[M-CH ₃] ⁺
43	Major	[CH ₃ CO] ⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the general methodologies employed for the analysis of **2'-Iodoacetophenone**.

NMR Spectroscopy

Sample Preparation: A sample of **2'-Iodoacetophenone** (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

- **Spectrometer:** A high-field NMR spectrometer, such as a Bruker AVANCE operating at 400 MHz for ¹H and 100 MHz for ¹³C, is typically used.[\[1\]](#)
- **Solvent:** Chloroform-d (CDCl₃).[\[1\]](#)
- **Temperature:** Standard ambient probe temperature (e.g., 298 K).
- **¹H NMR:** Standard pulse programs are used to acquire proton spectra.
- **¹³C NMR:** Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: As **2'-Iodoacetophenone** is a liquid at room temperature, the neat (undiluted) sample can be analyzed directly.

Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly employed.[\[2\]](#)
- Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond).
- Spectral Range: Typically scanned from 4000 cm^{-1} to 400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like **2'-Iodoacetophenone**.
- Gas Chromatograph (GC): A GC system, such as a Shimadzu GCMS TQ8050, is used to separate the compound from any impurities before it enters the mass spectrometer.[\[2\]](#)
 - Column: A non-polar capillary column (e.g., HP-5MS) is suitable.
 - Injector: Split/splitless injector, typically operated in split mode.
 - Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions.

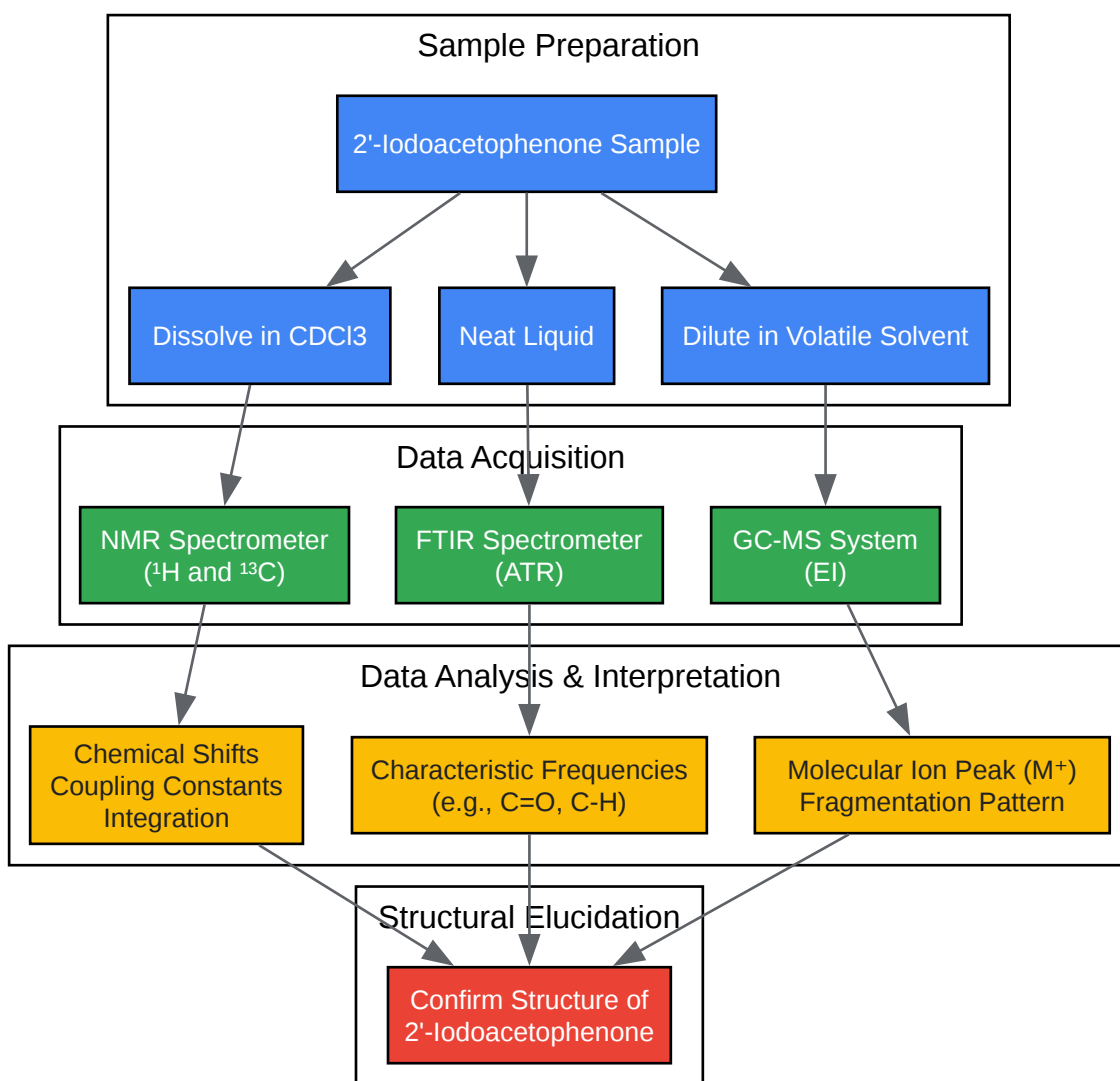
Mass Analysis:

- Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

- Detection: The instrument is set to scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a compound like **2'-Iodoacetophenone**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. rsc.org [rsc.org]
- 2. 2'-Iodoacetophenone | C₈H₇IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]
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